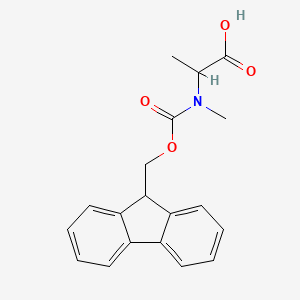
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
概要
説明
2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C23H31BrO2 and a molecular weight of 419.40 g/mol . This compound is characterized by the presence of bromine, methoxy, and isopropyl groups attached to a biphenyl core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl typically involves the bromination of 2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl. This can be achieved by reacting the precursor compound with bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce carbonyl-containing compounds .
科学的研究の応用
2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes . Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing biochemical pathways .
類似化合物との比較
Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar in structure but contains an iodine atom instead of bromine.
2-Chloro-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains a chlorine atom instead of bromine.
2-Fluoro-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains a fluorine atom instead of bromine.
Uniqueness
2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The combination of bromine, methoxy, and isopropyl groups in the biphenyl structure makes it a versatile compound for various chemical and biological applications .
特性
IUPAC Name |
2-bromo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYZJCEJZADBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2Br)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3039826.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide](/img/structure/B3039829.png)






![4-Chlorobenzo[d]oxazol-2-ol](/img/structure/B3039839.png)




